molecular formula C12H8FNO3 B1295454 Benzene, 1-fluoro-4-(4-nitrophenoxy)- CAS No. 2561-25-3

Benzene, 1-fluoro-4-(4-nitrophenoxy)-

Cat. No. B1295454
CAS RN: 2561-25-3
M. Wt: 233.19 g/mol
InChI Key: QJTHFMCXPLYBAK-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(4-nitrophenoxy)-, is a compound that is part of a broader class of chemicals that have been the subject of various studies due to their potential applications in material science and their interesting chemical properties. The compound itself is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring through an ether linkage, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoro-nitro benzene compounds often involves the use of aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,3-bis(4-nitrophenoxy)benzene is achieved through a condensation reaction of resorcinol with 4-nitrochlorobenzene, followed by a reduction reaction to obtain the corresponding amino derivative . Similarly, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . These methods highlight the importance of nitration, halogenation, and etherification reactions in the synthesis of fluoro-nitro benzene derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, has been characterized by elemental and spectral studies, and single crystal analysis has revealed details such as unit cell parameters and space group . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitro benzene compounds includes nucleophilic aromatic substitution reactions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been subjected to nucleophilic aromatic substitution with various nucleophiles, leading to a range of disubstituted products . These reactions are indicative of the reactivity patterns of fluoro-nitro benzene derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitro benzene derivatives are influenced by their molecular structure. For instance, the presence of fluorine and nitro groups can affect the electron distribution within the molecule, which in turn can influence properties such as thermal stability, moisture absorption, and hygrothermal stability, as observed in the case of polyimide films derived from related compounds . Additionally, the fluorescence quenching properties of benzo[k]fluoranthene in the presence of nitro aromatic compounds suggest potential applications as optical sensors .

Scientific Research Applications

Organic Synthesis and Reactions

Benzene, 1-fluoro-4-(4-nitrophenoxy)-, participates in nucleophilic aromatic substitution reactions which are foundational in organic synthesis. For instance, the reaction of piperidine with specific nitrobenzene derivatives in benzene yields dinitro- or nitro-piperidinobenzene compounds, showcasing the compound's role in creating structurally diverse molecules through addition-elimination mechanisms (Pietra & Vitali, 1972). This mechanism highlights its importance in developing new synthetic pathways and understanding reaction kinetics in aromatic compounds.

Material Science and Nanotechnology

In material science and nanotechnology, derivatives of Benzene, 1-fluoro-4-(4-nitrophenoxy)-, such as benzene-1,3,5-tricarboxamide (BTA), have been recognized for their role in self-assembly and the formation of supramolecular structures. These structures have applications ranging from polymer processing to biomedical uses, underpinned by their ability to form nanometer-sized rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012). The adaptability and multifunctionality of BTAs underscore the compound's potential in creating sophisticated materials with engineered properties.

Environmental Chemistry and Toxicology

On the environmental and toxicological front, the compound's derivatives have been explored for their mutagenic and toxicological effects, providing insights into mechanisms of action and potential risks associated with exposure. Studies on benzene metabolites, for example, have elucidated pathways of toxicity and carcinogenicity, contributing to a deeper understanding of occupational hazards and public health implications (Atkinson, 2009). This research is crucial for developing safety guidelines and mitigating exposure risks in industrial settings.

Safety and Hazards

Safety data sheets suggest that exposure to “Benzene, 1-fluoro-4-(4-nitrophenoxy)-” should be avoided. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . It should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTHFMCXPLYBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180287
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-fluoro-4-(4-nitrophenoxy)-

CAS RN

2561-25-3
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (4 g, 28.35 mmol, 1.00 equiv), 4-fluorophenol (3.177 g, 28.34 mmol, 1.00 equiv) and potassium carbonate (7.83 g, 56.24 mmol, 1.98 equiv) in N,N-dimethylformamide (50 mL) was stirred overnight at 120° C. The reaction was cooled to room temperature and then quenched by the addition of 200 mL of water. The resulting solution was extracted with 3×100 mL of ethyl acetate. The combined organic layers was washed with 3×150 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to yield 6.4 g (97%) of 1-fluoro-4-(4-nitrophenoxy)benzene as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ 8.22-8.18 (m, 2H), 7.16-7.04 (m, 4H), 7.00-6.97 (m, 2H) ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.177 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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